Nonadec-7-enoic acid
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Overview
Description
Nonadec-7-enoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It features a nineteen-carbon chain with a single double bond located at the 7th carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadec-7-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis, where a suitable precursor undergoes a reaction to form the desired double bond at the 7th carbon position. The reaction conditions typically include the use of catalysts such as Grubbs’ catalyst and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant oils. The process includes steps like hydrolysis, distillation, and crystallization to obtain the pure compound. Additionally, biotechnological methods involving microbial fermentation can be employed to produce this fatty acid on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Nonadec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The double bond can be reduced to form nonadecane using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions:
Oxidation: m-CPBA, solvents like dichloromethane (DCM), and mild temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, and solvents like ethanol.
Substitution: Alcohols or amines, sulfuric acid or DCC, and solvents like toluene or dichloromethane.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Nonadecane.
Substitution: Esters, amides.
Scientific Research Applications
Nonadec-7-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying fatty acid reactions.
Biology: It serves as a substrate in enzymatic studies to understand fatty acid metabolism and the role of desaturases.
Mechanism of Action
The mechanism of action of nonadec-7-enoic acid, particularly its nitroalkene derivatives, involves the reversible Michael addition with hyperreactive protein cysteine thiolates. This interaction induces posttranslational protein modifications that can impact protein function. For example, the nitroalkene derivative (E) 8-nitro-nonadec-7-enoic acid has been shown to inhibit RAD51-mediated homologous recombination, leading to DNA damage in cancer cells .
Comparison with Similar Compounds
10E-nonadecenoic acid: Another long-chain monounsaturated fatty acid with the double bond at the 10th carbon.
cis-10-Nonadecenoic acid: Similar structure but with the double bond in the cis configuration at the 10th carbon.
Uniqueness: Nonadec-7-enoic acid is unique due to the position of its double bond at the 7th carbon, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions in biochemical pathways and makes it a valuable compound for targeted research applications .
Properties
CAS No. |
71997-06-3 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
nonadec-7-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21) |
InChI Key |
MBSJMRUSWQBXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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